REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].C(=O)(O)[O-].[Na+].O.C(O[C:20]([CH3:23])([CH3:22])[CH3:21])(=O)C>C(OCC)(=O)C.Cl(O)(=O)(=O)=O>[O:1]=[C:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6]([O:8][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCC(=O)O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
500 μL
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temp, with a drying tube in place, for 65 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with saturated aqueous sodium bicarbonate (5×150 mL), water (1×100 mL), brine (1×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCC(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.55 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |